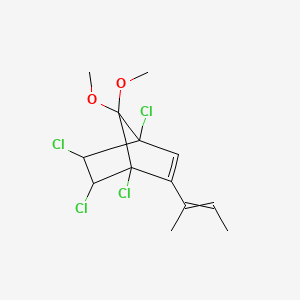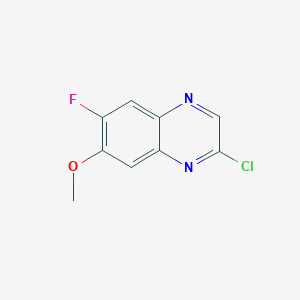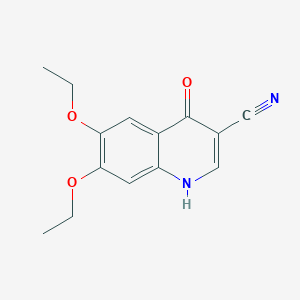
2-Bromo-5-(isopropylsulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(isopropylsulfonyl)benzonitrile is an organic compound that belongs to the benzonitrile family It is characterized by the presence of a bromine atom at the 2-position, an isopropylsulfonyl group at the 5-position, and a nitrile group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(isopropylsulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-(isopropylsulfonyl)benzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(isopropylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Oxidation and Reduction: The isopropylsulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Buchwald-Hartwig Amination: Amines, palladium catalysts, and bases like cesium carbonate in solvents like dioxane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-5-(isopropylsulfonyl)benzonitrile.
Applications De Recherche Scientifique
2-Bromo-5-(isopropylsulfonyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic electronic devices.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(isopropylsulfonyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzonitrile: Lacks the isopropylsulfonyl group, making it less versatile in certain reactions.
5-Bromo-2-fluorobenzonitrile: Contains a fluorine atom instead of the isopropylsulfonyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-5-(isopropylsulfonyl)benzonitrile is unique due to the presence of both the bromine atom and the isopropylsulfonyl group, which confer distinct reactivity and enable a wide range of chemical transformations. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H10BrNO2S |
|---|---|
Poids moléculaire |
288.16 g/mol |
Nom IUPAC |
2-bromo-5-propan-2-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H10BrNO2S/c1-7(2)15(13,14)9-3-4-10(11)8(5-9)6-12/h3-5,7H,1-2H3 |
Clé InChI |
VNIYNNJICRNMLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)


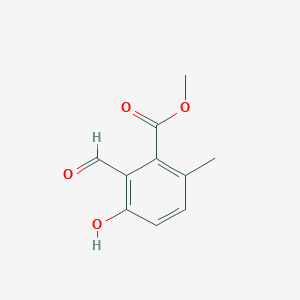
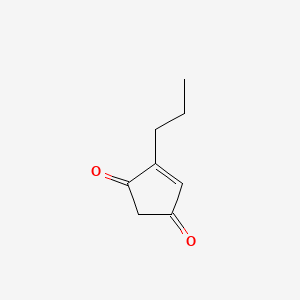
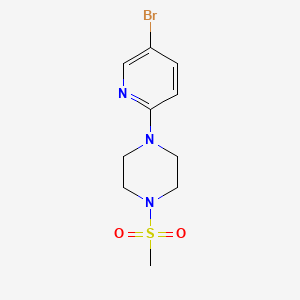
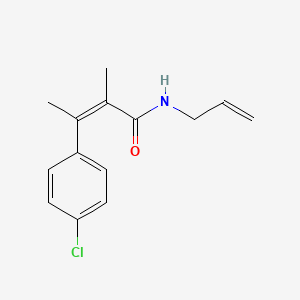
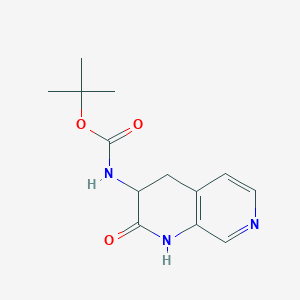
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)
![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
